8-Amino-2-naphthoic acid
Overview
Description
8-Amino-2-naphthoic acid is a compound with the molecular formula C11H9NO2 . It is a naphthoic acid, which is a class of compounds that are derivatives of naphthalene .
Molecular Structure Analysis
The molecular structure of 8-Amino-2-naphthoic acid can be analyzed using various techniques such as FT-IR, UV-vis, and 1H-NMR . These techniques can provide information about the functional groups present in the molecule and their arrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Amino-2-naphthoic acid can be determined using various techniques. For instance, its molecular weight is 187.19 g/mol . Other properties such as solubility, stability, and reactivity can be determined using appropriate experimental methods .Scientific Research Applications
Construction of Sterically Constrained Protein Turn Models
8-Amino-5,6,7,8-tetrahydro-2-naphthoic acid and its derivatives have been synthesized for use in constructing sterically constrained protein turn models. This research contributes to understanding protein structures and their functional dynamics in biological systems (Ernest et al., 1990).
Treatment of Industrial Wastewater
1-Amino-8-naphthol-3,6-disulfonic acid, a derivative of 8-Amino-2-naphthoic acid, has been studied for its efficacy in treating industrial wastewater, particularly from dye manufacturing processes. The study explores methods for improving the biodegradability and removal of organic compounds in such wastewater (Zhu et al., 1996).
Metal Ion Complexation
Research on the complexation behavior of 2-amino-3-naphthoic acid with metal ions helps in understanding the stability and structural properties of these complexes. Such studies are fundamental for applications in coordination chemistry and materials science (Decker & Frye, 1966).
Chemical Oxidative Polymerization
The polymerization of 8-amino-2-naphthol has been reported, leading to the formation of oligomers with unique emission behaviors and electrochemical properties. This research is significant for developing new materials with potential applications in electronics and optoelectronics (Doğan et al., 2015).
Supramolecular Assemblies
Studies on the formation of supramolecular assemblies involving 2-hydroxy-3-naphthoic acid provide insights into hydrogen bonding and aromatic stacking interactions. These findings are crucial for the design of molecular architectures and understanding their assembly mechanisms (Pang et al., 2015).
Discovery of Novel Enzymatic Activities
Genome mining has led to the discovery of enzymes capable of modifying 2-naphthoic acid, revealing new biocatalytic pathways. Such discoveries are vital for biotechnological applications, including the development of environmentally friendly synthetic methods (Furuya & Kino, 2009).
Safety And Hazards
Future Directions
The future directions for the study of 8-Amino-2-naphthoic acid could involve further exploration of its potential applications. For instance, compounds with similar structures have been studied for their potential as pharmaceutical agents . Additionally, the development of new synthesis methods and the study of its reactivity and mechanism of action could also be areas of future research .
properties
IUPAC Name |
8-aminonaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWULNOSRHQTHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540925 | |
Record name | 8-Aminonaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90540925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Amino-2-naphthoic acid | |
CAS RN |
5043-19-6 | |
Record name | 8-Aminonaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90540925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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